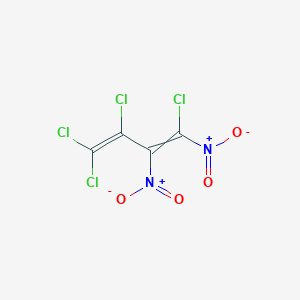
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene is an organic compound with the molecular formula C4H2Cl4N2O4 This compound is characterized by the presence of four chlorine atoms and two nitro groups attached to a butadiene backbone
Vorbereitungsmethoden
The synthesis of 1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene typically involves the chlorination and nitration of butadiene derivatives. One common method includes the chlorination of 1,4-dichloro-1,3-butadiene followed by nitration to introduce the nitro groups. The reaction conditions often involve the use of acetic acid saturated with hydrogen chloride for chlorination and nitric acid for nitration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of other chemical compounds and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene involves its interaction with molecular targets through its reactive chlorine and nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene can be compared with other similar compounds such as:
1,4-Dichloro-1,4-dinitro-1,3-butadiene: This compound has two chlorine and two nitro groups, making it less chlorinated but similarly reactive.
1,1,3,4-Tetrachloro-1,3-butadiene: This compound lacks the nitro groups, which significantly alters its reactivity and applications.
1,2,4,5-Tetrachloro-3-nitrobenzene: Although structurally different, this compound shares some reactivity characteristics due to the presence of chlorine and nitro groups.
The uniqueness of this compound lies in its specific arrangement of chlorine and nitro groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
113444-30-7 |
|---|---|
Molekularformel |
C4Cl4N2O4 |
Molekulargewicht |
281.9 g/mol |
IUPAC-Name |
1,1,2,4-tetrachloro-3,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C4Cl4N2O4/c5-1(3(6)7)2(9(11)12)4(8)10(13)14 |
InChI-Schlüssel |
AMPPPFBSCIGTNE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C([N+](=O)[O-])Cl)(C(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


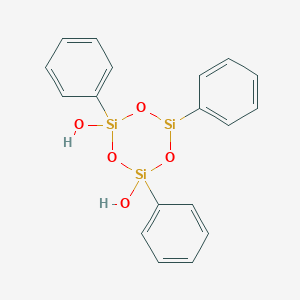
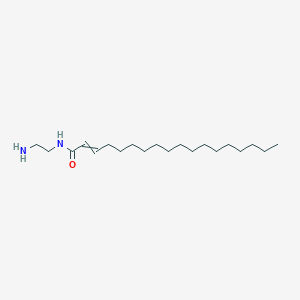

-lambda~5~-phosphane](/img/structure/B14309753.png)
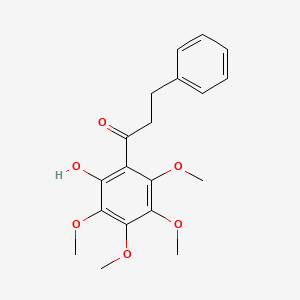
![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
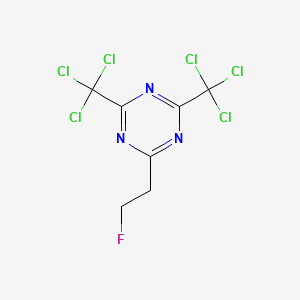
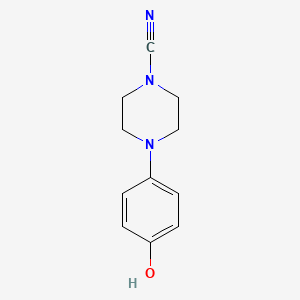
![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
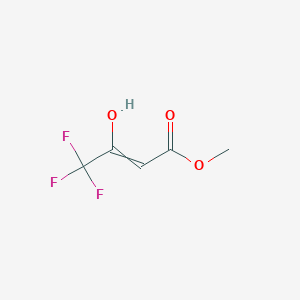



![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
